

# A Comparative Guide to Bismuth and Gold Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The advent of nanotechnology has opened new frontiers in medicine, with nanoparticles offering unprecedented opportunities for targeted drug delivery, enhanced imaging, and improved therapeutic efficacy. Among the plethora of nanomaterials, **bismuth** nanoparticles (BiNPs) and gold nanoparticles (AuNPs) have emerged as leading candidates for a range of biomedical applications. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to aid researchers in selecting the optimal nanomaterial for their specific needs.

### At a Glance: Key Performance Indicators



| Feature           | Bismuth<br>Nanoparticles<br>(BiNPs)   | Gold Nanoparticles<br>(AuNPs)                     | Key<br>Considerations                                                 |
|-------------------|---------------------------------------|---------------------------------------------------|-----------------------------------------------------------------------|
| Primary Function  | Radiosensitizer, CT<br>Contrast Agent | Drug Delivery,<br>Bioimaging,<br>Radiosensitizer  | Both are versatile, but strengths differ.                             |
| Atomic Number (Z) | 83[1]                                 | 79                                                | Higher Z in BiNPs offers superior X-ray attenuation.                  |
| Cost              | Significantly lower than gold[1]      | High                                              | Cost is a major factor for scalability and clinical translation.      |
| Biocompatibility  | Generally considered low toxicity[2]  | Good, but can be size<br>and coating<br>dependent | Surface functionalization is key for both to ensure biocompatibility. |
| Synthesis         | Facile, various<br>methods available  | Well-established,<br>highly controllable          | Control over size and shape is crucial for function.                  |

# In-Depth Comparison: Performance in Biomedical Applications Radiotherapy Enhancement

Both BiNPs and AuNPs have demonstrated significant potential as radiosensitizers, amplifying the effects of radiation therapy to more effectively target and destroy cancer cells. The primary mechanism involves the high atomic number of these elements, which increases the probability of photoelectric interactions with incident X-rays. This interaction results in the emission of secondary electrons (photoelectrons and Auger electrons) that enhance the localized radiation dose and generate an abundance of reactive oxygen species (ROS), leading to increased DNA damage and cell death[3].

Comparative Experimental Data: Radiosensitization



| Nanoparticl<br>e                              | Radiation<br>Energy      | Nanoparticl<br>e<br>Concentrati<br>on | Cell Line                | Dose<br>Enhanceme<br>nt Factor<br>(DEF) | Reference                 |
|-----------------------------------------------|--------------------------|---------------------------------------|--------------------------|-----------------------------------------|---------------------------|
| Bi <sub>2</sub> O <sub>3</sub> NPs<br>(50 nm) | 100 kVp                  | 0.5 mM                                | -                        | 1.90                                    | Alqathami et<br>al.       |
| AuNPs (50<br>nm)                              | 100 kVp                  | 0.5 mM                                | -                        | 1.77                                    | Alqathami et<br>al.       |
| Bi <sub>2</sub> S <sub>3</sub> NPs (5 nm)     | 150 kVp                  | 0.25 mM                               | -                        | 1.38                                    | Alqathami et al.          |
| AuNPs (5<br>nm)                               | 150 kVp                  | 0.25 mM                               | -                        | 1.51                                    | Alqathami et<br>al.       |
| BiNPs                                         | 380 keV<br>(Iridium-192) | 0.2 mM                                | Polymer Gel<br>Dosimeter | 1.16                                    | Farahani et<br>al. (2020) |
| AuNPs                                         | 380 keV<br>(Iridium-192) | 0.2 mM                                | Polymer Gel<br>Dosimeter | 1.15                                    | Farahani et<br>al. (2020) |
| AuNPs (5 nm)                                  | 250 kVp                  | 0.1% w/w                              | 2-Methyl-<br>Alanine     | 1.62 ± 0.04                             | [4]                       |
| AuNPs (5<br>nm)                               | 6 MV                     | 0.1% w/w                              | 2-Methyl-<br>Alanine     | 1.27 ± 0.03                             | [4]                       |

Dose Enhancement Factor (DEF) is the ratio of the radiation dose with nanoparticles to the dose without nanoparticles required to achieve the same biological effect.

Studies suggest that BiNPs can offer a higher dose enhancement than AuNPs, particularly at lower X-ray energies, due to **bismuth**'s higher atomic number[1]. However, factors such as nanoparticle size, concentration, and the energy of the radiation beam play a crucial role in the overall radiosensitization effect.

# **Bioimaging**



The high electron density of both **bismuth** and gold makes them excellent contrast agents for X-ray-based imaging modalities like computed tomography (CT).

Comparative Experimental Data: CT Contrast Enhancement

| Nanoparticle                | Concentration | Tube Voltage | CT Number<br>(Hounsfield<br>Units - HU)     | Reference                  |
|-----------------------------|---------------|--------------|---------------------------------------------|----------------------------|
| BiNPs (50 nm)               | 8 mg/mL       | 120 kVp      | ~250                                        | Sadeghian et al.<br>(2020) |
| AuNPs (50 nm)               | 8 mg/mL       | 120 kVp      | ~300                                        | Sadeghian et al.<br>(2020) |
| lodinated<br>Contrast Agent | 8 mg/mL       | 120 kVp      | ~150                                        | Sadeghian et al.<br>(2020) |
| AuNPs (13 nm)               | 5000 μΜ       | 80 kVp       | ~3 times higher<br>than iodinated<br>agent  | [5]                        |
| AuNPs                       | 1 M           | 120 kVp      | 1.9 times higher<br>than iodinated<br>agent | Galper et al.<br>(2012)[6] |

While some studies indicate that gold nanoparticles may provide a slightly higher CT number at equivalent concentrations[7], **bismuth** nanoparticles are a highly effective and more cost-effective alternative to traditional iodinated contrast agents[1][8]. **Bismuth**'s higher X-ray attenuation coefficient per unit mass compared to gold at certain energies also makes it a very promising candidate for CT imaging[1].

Beyond CT, gold nanoparticles have been extensively explored for a wider range of imaging modalities due to their unique optical properties, including:

 Photoacoustic Imaging (PAI): AuNPs, particularly nanorods and nanoshells, can be tuned to absorb near-infrared (NIR) light, generating a photoacoustic signal for high-resolution imaging.



- Surface-Enhanced Raman Scattering (SERS): AuNPs can dramatically amplify the Raman signal of adsorbed molecules, enabling highly sensitive detection of biomarkers.
- Fluorescence Imaging: While bulk gold is not fluorescent, gold nanoclusters (AuNCs)
   composed of a few atoms exhibit fluorescence, making them suitable for optical imaging.

**Bismuth** nanoparticles are also being investigated for multimodal imaging, including photoacoustic imaging, but their application in optical imaging is less established compared to gold.

## **Drug Delivery**

Gold nanoparticles are a well-established platform for drug delivery, offering a large surface area for drug conjugation and the ability to be functionalized with targeting ligands for specific cell and tissue delivery[9][10]. While research into **bismuth** nanoparticles as drug delivery vehicles is emerging, there is a lack of direct head-to-head comparative studies with gold nanoparticles providing quantitative data on drug loading and release.

Quantitative Data: Doxorubicin Delivery

Gold Nanoparticles (AuNPs)

| AuNP Formulation                   | Drug Loading<br>Capacity/Efficiency                             | Release Profile                              | Reference |
|------------------------------------|-----------------------------------------------------------------|----------------------------------------------|-----------|
| Doxorubicin-loaded<br>AuNPs        | High drug loading capacity reported                             | pH-sensitive release,<br>faster at acidic pH | [6]       |
| Hyaluronic Acid-<br>Modified AuNPs | IC <sub>50</sub> of 34.8 ± 1.8<br>μg/mL on MDA-MB-<br>231 cells | -                                            | [11]      |
| Au-Dox conjugates                  | More effective than<br>InP-Dox against B16<br>melanoma          | Faster release under endosomal conditions    | [12]      |

**Bismuth** Nanoparticles (BiNPs)



| BiNP Formulation                             | Drug Loading<br>Capacity/Efficiency | Release Profile                                     | Reference |
|----------------------------------------------|-------------------------------------|-----------------------------------------------------|-----------|
| Doxorubicin co-loaded in hydrogel with BiNPs | -                                   | Slow initial release,<br>sustained over one<br>week | [13]      |

Note: The available literature does not provide sufficient data for a direct quantitative comparison of drug loading and release kinetics between BiNPs and AuNPs under identical experimental conditions.

# **Experimental Protocols Synthesis of Nanoparticles**

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This method is a widely used aqueous synthesis for producing spherical gold nanoparticles.

- Preparation: To a 50 mL beaker, add 20 mL of 1.0 mM hydrogen tetrachloroaurate (HAuCl<sub>4</sub>).
- Heating: Place the beaker on a stirring hot plate, add a magnetic stir bar, and bring the solution to a rolling boil.
- Reduction: To the rapidly stirring, boiling solution, quickly add 2 mL of a 1% solution of trisodium citrate dihydrate (Na<sub>3</sub>C<sub>6</sub>H<sub>5</sub>O<sub>7</sub>·2H<sub>2</sub>O).
- Formation: The solution will undergo a series of color changes, culminating in a deep red color, indicating the formation of gold nanoparticles.
- Completion: Continue stirring for 10 minutes, then remove from heat and allow to cool to room temperature.

Protocol 2: Synthesis of PEGylated Bismuth Nanoparticles

This protocol describes a one-pot synthesis method for producing biocompatible **bismuth** nanoparticles.



- Reactant Mixture: In a reaction vessel, mix bismuth(III) nitrate pentahydrate
   (Bi(NO<sub>3</sub>)<sub>3</sub>·5H<sub>2</sub>O) as the bismuth precursor and polyethylene glycol (PEG) as both the
   reducing and stabilizing agent.
- Solvent: Use a suitable solvent such as ethylene glycol.
- Heating: Heat the mixture to a specific temperature (e.g., 160-200 °C) under vigorous stirring.
- Reaction: Maintain the temperature for a set period (e.g., 1-2 hours) to allow for the reduction of **bismuth** ions and the formation of nanoparticles.
- Purification: After cooling, the PEGylated bismuth nanoparticles can be purified by centrifugation and washing with ethanol and water to remove any unreacted precursors.

### **Evaluation of Radiosensitization**

Protocol 3: Clonogenic Survival Assay for Dose Enhancement Factor (DEF) Determination

This assay is the gold standard for assessing the cytotoxic effects of ionizing radiation in cultured cells.

- Cell Seeding: Plate cells of a chosen cancer cell line at a low density in 6-well plates and allow them to attach overnight.
- Nanoparticle Incubation: Treat the cells with a specific concentration of either BiNPs or AuNPs for a predetermined time (e.g., 24 hours) to allow for cellular uptake. A control group without nanoparticles should be included.
- Irradiation: Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy) using a clinical linear accelerator or an X-ray irradiator.
- Colony Formation: After irradiation, replace the medium and incubate the cells for 7-14 days to allow for colony formation.
- Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the colonies containing at least 50 cells.



 Data Analysis: Calculate the surviving fraction at each dose for both the nanoparticle-treated and control groups. The Dose Enhancement Factor (DEF) can be calculated as the ratio of the radiation dose required to achieve a certain survival fraction (e.g., 50%) in the control group to the dose required for the same survival fraction in the nanoparticle-treated group.

### **Evaluation of CT Contrast Enhancement**

Protocol 4: Phantom Study for CT Number Measurement

This protocol describes a method for quantifying the contrast enhancement of nanoparticles using a phantom.

- Phantom Preparation: Prepare a phantom, typically made of agarose or water, containing cylindrical inserts.
- Sample Preparation: Fill the inserts with suspensions of BiNPs and AuNPs at various concentrations. Include an insert with a standard iodinated contrast agent at a comparable concentration and a control insert with only the phantom material.
- CT Scanning: Scan the phantom using a clinical or preclinical CT scanner. It is important to scan at different tube voltages (e.g., 80, 100, 120, 140 kVp) to assess the energy-dependent attenuation.
- Image Analysis: Using the scanner's software, draw regions of interest (ROIs) within each insert on the reconstructed CT images.
- CT Number Measurement: Measure the mean CT number in Hounsfield Units (HU) within each ROI.
- Data Analysis: Plot the CT number as a function of nanoparticle concentration for each material and at each tube voltage to compare their contrast-enhancing capabilities.

# Mechanisms and Signaling Pathways Nanoparticle-Mediated Radiosensitization and Apoptosis



The enhancement of radiotherapy by BiNPs and AuNPs is primarily driven by the increased generation of ROS, which induces oxidative stress and triggers programmed cell death (apoptosis). The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism involved.



Click to download full resolution via product page

ROS-induced intrinsic apoptosis pathway in nanoparticle-enhanced radiotherapy.

### **Experimental Workflow for Comparative Evaluation**

The following workflow outlines the key steps for a comprehensive comparison of BiNPs and AuNPs for a specific biomedical application.





### Click to download full resolution via product page

Workflow for the comparative evaluation of nanoparticles in biomedical applications.

### Conclusion

Both **bismuth** and gold nanoparticles offer significant advantages for biomedical applications, each with a distinct profile of strengths.



**Bismuth** nanoparticles stand out as a highly promising and cost-effective alternative to gold, particularly for applications in radiotherapy enhancement and CT imaging. Their higher atomic number can translate to superior X-ray attenuation and dose enhancement, making them an attractive option for improving cancer treatment outcomes.

Gold nanoparticles, on the other hand, remain the more established and versatile platform, especially in the realm of drug delivery and multimodal bioimaging. Their well-defined synthesis, ease of functionalization, and unique optical properties provide a robust foundation for developing sophisticated theranostic agents.

The choice between BiNPs and AuNPs will ultimately depend on the specific requirements of the biomedical application, including the desired functionality, imaging modality, and economic considerations for clinical translation. This guide provides a foundation of comparative data to inform that decision-making process, highlighting the exciting potential of both nanomaterials to advance the future of medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin and NFL-TBS.40-63 peptide loaded gold nanoparticles as a multimodal therapy of glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold Nanoparticle Contrast in a Phantom and Juvenile Swine: Models for Molecular Imaging of Human Organs using X-ray Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]



- 9. researchgate.net [researchgate.net]
- 10. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative cytotoxicity of gold-doxorubicin and InP-doxorubicin conjugates PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequential delivery of bismuth nanoparticles and doxorubicin by injectable macroporous hydrogels for combined anticancer kilovoltage X-ray radio- and chemo-therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Bismuth and Gold Nanoparticles for Biomedical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147881#bismuth-nanoparticles-versus-gold-nanoparticles-for-biomedical-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com